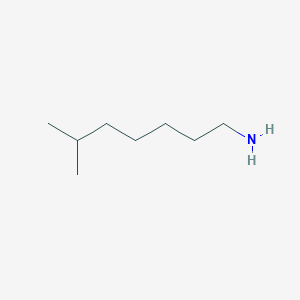

6-Methylheptan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-8(2)6-4-3-5-7-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPULCTXGGDJCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157349 | |

| Record name | Isooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321-35-3 | |

| Record name | Isooctylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Branched Aliphatic Amines in Organic Chemistry

Branched aliphatic amines are organic compounds characterized by an amino group (-NH2, -NHR, or -NR2) attached to a non-aromatic, branched carbon chain. fiveable.me Their importance in organic chemistry is multifaceted, stemming from their roles as key intermediates, catalysts, and modifiers of molecular properties.

Short-chain aliphatic amines (C2-C6) and their derivatives are fundamental intermediates in the synthesis of a wide array of products, including agrochemicals, pharmaceuticals, dyes, detergents, and polymers. researchgate.net The branching in the alkyl chain can significantly influence the physical and chemical properties of the molecule. For instance, branching can decrease the boiling point compared to straight-chain isomers and can introduce steric hindrance, which affects the amine's basicity and nucleophilicity. fiveable.melibretexts.org

In medicinal chemistry, the incorporation of branched alkylamine moieties can impact a drug's pharmacokinetic profile. Furthermore, chiral γ-branched amines are crucial structural motifs in many biologically active compounds and natural products. researchgate.net

Academic Relevance of 6 Methylheptan 1 Amine and Its Structural Analogs

6-Methylheptan-1-amine is a primary aliphatic amine with a branched seven-carbon chain, featuring a methyl group at the sixth position. Its molecular formula is C₈H₁₉N. While it may not be as extensively studied as some other complex amines, its structure makes it a relevant subject for academic research in several contexts.

The compound serves as a building block in the synthesis of more complex molecules. For instance, it can be used in the synthesis of N-((octahydroindolizin-5-yl)methyl)heptan-1-amine through reductive amination. nih.gov Its primary amine group allows it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.25 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

This data is compiled from available chemical supplier information. sigmaaldrich.com

Structurally similar compounds are often studied to understand structure-activity relationships. For example, research on related compounds has pointed to potential effects on the central nervous system, such as influencing neurotransmitter release. The study of a series of homologous amines, including those with varying chain lengths and branching patterns, can provide insights into how these structural modifications affect biological activity.

Evolution of Research Perspectives on Alkylamines

Direct Synthetic Routes to Primary Branched Amines

Direct methods involve the construction of the amine through classical, often stoichiometric, reactions. These routes are well-established but can present challenges regarding selectivity and reaction conditions.

The synthesis of amines via the alkylation of ammonia (B1221849) with alkyl halides is a foundational reaction in organic chemistry. fishersci.co.uk This nucleophilic aliphatic substitution, in principle, offers a direct path to primary amines. pressbooks.pub For 6-methylheptan-1-amine, this would involve the reaction of a 6-methylheptyl halide, such as 1-bromo-6-methylheptane, with ammonia.

However, this method is severely hampered by a lack of selectivity. pressbooks.pub The primary amine product is itself a nucleophile and can react further with the alkyl halide. wikipedia.org This leads to the formation of a mixture of primary, secondary (di-(6-methylheptyl)amine), and tertiary amines, as well as the tetra-alkylated quaternary ammonium (B1175870) salt. pressbooks.pubwikipedia.org For example, the reaction of 1-bromooctane (B94149) with ammonia results in only 45% of the desired primary amine, with significant amounts of the dioctylamine (B52008) byproduct. pressbooks.pub Due to this inherent issue of overalkylation, direct alkylation of ammonia is rarely the preferred method for the laboratory synthesis of a pure primary amine like this compound. wikipedia.org

To circumvent the problem of polyalkylation, alternative two-step methods based on alkylation are favored for producing primary amines in good yield. libretexts.orglibretexts.org These include:

The Gabriel Synthesis: This method uses potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with the corresponding alkyl halide. Since the product is not nucleophilic, overalkylation is prevented. The primary amine is then liberated by hydrolysis or hydrazinolysis. pressbooks.pub

Azide (B81097) Synthesis: An alkyl halide is treated with sodium azide to form an alkyl azide. The azide is not nucleophilic, preventing further reaction. Subsequent reduction of the alkyl azide, typically with LiAlH₄, yields the primary amine. pressbooks.pub

Reductive amination is a highly versatile and widely used method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.com It is considered a primary and effective route for preparing this compound, with typical yields ranging from 60-85%. benchchem.com The process involves two main steps:

Imine Formation: The carbonyl compound, in this case, 6-methylheptanal, reacts with ammonia to form a C=N double bond, creating an imine intermediate. libretexts.orgbenchchem.comlibretexts.org

Reduction: The imine is then reduced to the corresponding amine. libretexts.org

A key advantage of this method is its control over alkylation; the imine forms only once on the nitrogen, avoiding the multiple additions seen in direct alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, each with specific characteristics. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent as it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. libretexts.orgmasterorganicchemistry.combenchchem.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation using H₂ gas over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.combenchchem.comlibretexts.org

| Feature | Alkylation (Direct) | Reductive Amination |

| Starting Material | 6-methylheptyl halide | 6-methylheptanal |

| Nitrogen Source | Ammonia | Ammonia |

| Key Reagents | None (or base) | A reducing agent (e.g., NaBH₃CN, H₂/Pd-C) |

| Primary Challenge | Overalkylation (low selectivity) | Control of reaction conditions |

| Typical Yield | Poor for pure primary amine | Good to excellent (60-85%) benchchem.com |

| Advantage | Atom economical in theory | High selectivity, avoids polyalkylation |

This table provides a comparative overview of direct alkylation versus reductive amination for the synthesis of this compound.

While the term "Hofmann alkylation" often refers to the exhaustive alkylation that poses a problem in direct synthesis, a more relevant adaptation for creating primary amines is the Hofmann rearrangement (or Hofmann degradation). acs.orgwikipedia.org This reaction converts a primary amide into a primary amine containing one less carbon atom. wikipedia.orgquimicaorganica.org It is a powerful tool for decreasing the carbon chain length while introducing an amine functional group. numberanalytics.com

To synthesize this compound (an eight-carbon amine), the required starting material would be 7-methyloctanamide (a nine-carbon amide). The reaction proceeds by treating the amide with bromine (Br₂) or a similar reagent like N-bromosuccinimide (NBS) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). numberanalytics.comwikipedia.org

The mechanism involves several key steps: libretexts.orgwikipedia.org

Formation of an N-bromoamide intermediate.

Deprotonation of the N-bromoamide.

Rearrangement of the alkyl group (the 6-methylheptyl group) from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

Hydrolysis of the isocyanate to a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final primary amine, this compound.

This rearrangement is intramolecular and stereospecific, meaning if the migrating alkyl group is chiral, its stereochemistry is retained. slideshare.net

Catalytic Approaches in Amine Synthesis

Catalytic methods represent the forefront of modern amine synthesis, offering high efficiency and atom economy. acs.org Transition-metal catalysis, in particular, has enabled the development of novel bond-forming strategies.

The use of transition metals to catalyze the formation of carbon-nitrogen bonds is a cornerstone of contemporary organic synthesis. acs.org These reactions allow for the direct use of simple, abundant feedstocks.

Hydroamination is the direct, atom-economical addition of an N-H bond across a carbon-carbon multiple bond, such as an alkene. acs.orgescholarship.org To synthesize this compound, this would involve the reaction of ammonia with 6-methyl-1-heptene. The regioselectivity of this addition is a critical factor, with the formation of the terminal amine (anti-Markovnikov product) being the desired outcome. libretexts.org

The intermolecular hydroamination of unactivated alkenes with ammonia remains a significant challenge. escholarship.org Catalysts based on a wide range of metals, including early transition metals (e.g., Ti, Zr), late transition metals (e.g., Rh, Ir, Pd), and lanthanides, have been developed. libretexts.orgacs.orgnih.gov However, these reactions often require forcing conditions or the use of ammonia surrogates, such as 2-aminopyridine, to achieve efficient transformation. escholarship.org Ruthenium complexes, for instance, have been shown to catalyze the Markovnikov hydroamination of unactivated terminal alkenes. escholarship.org Achieving the alternative anti-Markovnikov selectivity required for this compound synthesis necessitates careful catalyst design.

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis and functionalization of aliphatic amines such as this compound are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Modern synthetic chemistry has moved beyond traditional methods, focusing on the development of more efficient and selective catalytic strategies. These advanced methodologies often target the direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds, utilize novel activation modes like photoredox and organocatalysis, or employ electrochemical approaches for greener synthesis. This article explores these cutting-edge techniques for the synthesis and derivatization of this compound.

1 Advanced Catalytic Synthesis

The direct functionalization of C(sp³)–H bonds represents a paradigm shift in organic synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalized starting materials. nih.gov For primary aliphatic amines like this compound, this approach is challenging but highly rewarding. nih.gov Methodologies often rely on transition metal catalysis, where a metal catalyst inserts into a specific C–H bond, enabling the subsequent formation of new carbon-carbon or carbon-heteroatom bonds. acs.org

A key challenge in the functionalization of amines is controlling the site-selectivity, as the amine moiety itself can direct the reaction or be susceptible to side reactions. nih.gov A common strategy to overcome this involves the protonation of the amine under acidic conditions. This renders the α-C–H bond (adjacent to the nitrogen) less reactive, thereby favoring functionalization at more remote positions (β, γ, δ, etc.) along the alkyl chain. acs.orgnih.gov For this compound, this would allow for targeted modifications at positions away from the amino group, opening pathways to a diverse range of derivatives.

Recent studies have highlighted the use of palladium and ruthenium catalysts for such transformations. nih.govresearchgate.net For instance, a ruthenium-catalyzed C–H hydroxylation has been successfully demonstrated on 2-amino-6-methylheptane, a constitutional isomer of this compound. iu.edumdpi.com This process, conducted in acidic aqueous media, selectively oxidizes tertiary C–H bonds. While this compound lacks a tertiary C-H bond, the principle demonstrates that C-H bonds within an aminomethylheptane scaffold are accessible to catalytic functionalization.

| Catalyst System | Reaction Type | Key Features | Applicability to this compound | Reference |

|---|---|---|---|---|

| cis-Ru(dtbpy)₂Cl₂ | C–H Hydroxylation | Operates in acidic media to suppress N-oxidation; selective for 3° C–H bonds. | Demonstrated on the isomer 2-amino-6-methylheptane, suggesting feasibility for derivatization. | iu.edumdpi.com |

| Pd(OAc)₂ / Ligand | C–H Arylation | Directed by the native amine group to functionalize γ- and δ-positions. | Could enable arylation at the C4 or C5 positions of the heptyl chain. | nih.gov |

| Iron / HBF₄ | Remote C–H Oxidation | Uses Brønsted or Lewis acids to enable oxidation of primary amines at remote sites. | Provides a pathway to introduce ketone functionality at various positions. | nih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, using light energy to drive redox reactions under mild conditions. researchgate.net In the context of amine chemistry, this approach is particularly effective for generating amine radical cations. These highly reactive intermediates can be accessed through a single-electron transfer (SET) event where the amine is oxidized by a photoexcited catalyst, such as a ruthenium or iridium complex.

Once formed, the amine radical cation of a primary amine like this compound can undergo several reaction pathways. A common pathway involves deprotonation at the α-carbon to form an α-amino radical. This radical is a key intermediate that can engage in a variety of bond-forming reactions, including addition to activated olefins (e.g., Michael acceptors) to create new C-C bonds. This strategy, known as olefin-hydroaminoalkylation, allows for the multicomponent synthesis of complex tertiary amines from simple primary amines.

The general mechanism involves the reductive quenching of the photoexcited catalyst by the amine. The resulting reduced catalyst can then be used to reduce another substrate in the reaction, while the amine radical cation proceeds to form the functionalized product, thus completing the catalytic cycle. This methodology provides a versatile platform for the derivatization of simple, abundant amines into more complex and valuable structures.

| Photocatalyst | Amine Type | Reaction Partner | Product Type | Reference |

|---|---|---|---|---|

| Ir(ppy)₂(dtbbpy) | N-Aryltetrahydroisoquinoline | Methyl vinyl ketone | α-Alkylated Amine | |

| Ru(bpy)₃Cl₂ | Tertiary Amine | Alkyl Halide | Reductive Dehalogenation (Amine as reductant) | |

| [Ru(phen)₃]Cl₂ | Aniline | α-Keto Acid | Amide |

2 Organocatalytic Systems for Amine Derivatization

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for chemical transformations. In amine chemistry, organocatalysts are instrumental in achieving a range of derivatizations, particularly through the activation of C–H bonds under mild and chemoselective conditions. acs.org

A novel and powerful strategy for C–H hydroxylation uses secondary amines themselves as organocatalysts. acs.orgacs.org This method is particularly effective for the remote and chemoselective hydroxylation of aliphatic C–H bonds. The proposed mechanism involves the in situ formation of an iminium salt from the secondary amine catalyst, which is then oxidized to a highly reactive oxaziridinium salt. acs.org This oxaziridinium species is the active oxidant responsible for transferring an oxygen atom to the substrate's C–H bond. nih.govacs.org

An important advantage of this system is its high chemoselectivity. By using a solvent like hexafluoroisopropanol (HFIP) and excluding water, the system can selectively hydroxylate aliphatic C–H bonds even in the presence of sensitive functional groups like alcohols, which would typically be oxidized. nih.govacs.org This selectivity is attributed to a hydrogen-bonding effect in the solvent that deactivates the competing oxidation pathways. acs.org When applied to a substrate conceptually similar to this compound (after N-protection), this method would be expected to show a preference for hydroxylation at C-H bonds remote from the polar amine group. acs.org

Achieving remote C–H oxidation in aliphatic amines is a significant challenge due to the reactivity of the C–H bonds closest to the nitrogen atom. As mentioned, one powerful strategy involves protonating the amine to electronically deactivate the α- and β-positions. acs.orgnih.gov Another advanced method utilizes decatungstate photocatalysis. Under acidic conditions with an oxidant like H₂O₂ or O₂, sodium decatungstate (NaDT) can catalyze the selective oxyfunctionalization of remote C–H bonds in aliphatic amines to yield valuable ketone products. nih.gov This reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the protonated amine directs the HAT event to distal sites.

Organocatalytic methods also provide excellent remote selectivity. The amine-catalyzed hydroxylation using an oxaziridinium intermediate shows a strong preference for C–H bonds far from polar functional groups. acs.org In one study, the hydroxylation of 6-methylheptan-2-ol, a closely related structure, showed a 32:1 selectivity for oxidation at the C5 position (a remote secondary carbon) over the C2 position (adjacent to the hydroxyl group). acs.org This demonstrates the power of organocatalysis to control regioselectivity in complex aliphatic molecules.

| Methodology | Catalyst System | Directing Strategy | Key Outcome | Reference |

|---|---|---|---|---|

| Organocatalysis | Secondary Amine / Oxidant | Polar group deactivation / H-bonding | Highly chemoselective remote hydroxylation. | acs.orgnih.govacs.org |

| Photocatalysis | Sodium Decatungstate / H₂O₂ | Amine protonation | Remote oxidation to ketones. | nih.gov |

| Transition Metal Catalysis | Iron Complex / Acid | Nitrogen complexation (Lewis or Brønsted acid) | Tunable, non-directed remote C–H oxidation. | nih.gov |

Understanding the catalytic cycle is crucial for optimizing and expanding the scope of organocatalytic reactions. In the amine-catalyzed C–H hydroxylation, the cycle is believed to begin with the reaction between the secondary amine catalyst and an aldehyde (which can be added or formed in situ) to generate an iminium salt. acs.org This iminium salt is then intercepted by an oxidant (e.g., a peracid) to form a strained, electrophilic oxaziridinium salt.

This oxaziridinium is the key oxidizing species. It reacts with the substrate, such as an N-protected derivative of this compound, through a proposed concerted oxygen insertion or a hydrogen atom transfer/radical rebound mechanism. acs.orgacs.org This step transfers the oxygen atom to a remote C–H bond of the substrate, yielding the hydroxylated product. The catalyst is regenerated, completing the cycle. The structure of the amine catalyst can influence the site selectivity of the hydroxylation, opening possibilities for catalyst-controlled reactions. acs.org

A different catalytic cycle is observed in bioinspired aerobic oxidations using ortho-quinone catalysts. Here, the quinone catalyst oxidizes a primary amine to an imine. The resulting hydroquinone (B1673460) is then re-oxidized back to the active quinone by molecular oxygen, which acts as the terminal oxidant, allowing the catalytic process to continue.

3 Electrochemical Synthesis of Amine Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional methods that rely on stoichiometric chemical oxidants. iu.edumdpi.com By using electricity to drive redox reactions, this approach enhances atom economy and minimizes waste.

A notable example is the electrochemical ruthenium-catalyzed C–H hydroxylation of amine derivatives. mdpi.com This method was successfully applied to 2-amino-6-methylheptane, demonstrating its relevance for the this compound scaffold. iu.edu The reaction is performed under constant current electrolysis in a divided electrochemical cell (an H-cell), which separates the anodic and cathodic chambers. mdpi.com The substrate and the ruthenium catalyst (cis-Ru(dtbpy)₂Cl₂) are placed in the anodic chamber. Oxidation of the Ru(II) catalyst generates a high-valent Ru-oxo species, which is the active oxidant that hydroxylates the substrate's C–H bond. iu.edu

The use of an acidic aqueous solvent is critical. It serves as the supporting electrolyte and also protonates the amine substrate, preventing N-oxidation and directing the reaction to C–H bonds. mdpi.com In the cathodic chamber, the corresponding reduction reaction is simply the evolution of hydrogen gas from protons in the aqueous acid (2H⁺ + 2e⁻ → H₂). mdpi.com This method provides the desired alcohol products in yields comparable to protocols using stoichiometric chemical oxidants like periodic acid (H₅IO₆), but with significantly improved sustainability. iu.edu

| Parameter | Condition | Role / Observation | Reference |

|---|---|---|---|

| Catalyst | cis-Ru(dtbpy)₂Cl₂ | Precursor to the active high-valent Ru-oxo oxidant. | iu.edumdpi.com |

| Cell Type | Divided H-cell | Prevents unproductive reduction of the Ru catalyst at the cathode. | mdpi.com |

| Solvent/Electrolyte | Aqueous Acid (e.g., HClO₄) | Acts as solvent and electrolyte; suppresses N-oxidation. | iu.edu |

| Anode Reaction | Substrate Oxidation via Ru-catalyst | Generates the hydroxylated product. | mdpi.com |

| Cathode Reaction | 2H⁺ + 2e⁻ → H₂ | Atom-economical; produces only hydrogen gas. | mdpi.com |

| Outcome | Selective C–H hydroxylation | Yields comparable to methods using chemical oxidants. | iu.edu |

Electrochemical Synthesis of Amine Derivatives

Ruthenium-Catalyzed C–H Hydroxylation of Amine Derivatives

Ruthenium-catalyzed C–H hydroxylation has emerged as a powerful tool for the selective functionalization of amine derivatives. acs.orgacs.org This method allows for the direct conversion of a C–H bond to a C–OH group, offering a more atom-economical and efficient alternative to traditional multi-step synthetic routes.

Initial studies on the electrochemical hydroxylation of 2-amino-6-methylheptane using a ruthenium catalyst highlighted the importance of the reaction setup. acs.org The reaction did not proceed in an undivided cell, likely due to the unproductive reduction of the ruthenium species at the cathode. acs.orgnsf.gov To overcome this, a divided H-cell, separating the anodic and cathodic chambers, was employed for subsequent experiments. acs.orgnsf.gov

The choice of electrolysis method also significantly impacted the reaction's success. While controlled potential electrolysis was initially explored to selectively generate a Ru(V) oxidant and suppress catalyst decomposition, it resulted in impractically long reaction times due to slow electron transfer. acs.org A switch to constant current (CC) bulk electrolysis at 10 mA for 6 hours led to a more than two-fold increase in the yield of the hydroxylated product. acs.org

Mechanistic investigations have revealed that multiple ruthenium oxidation states, from Ru(II) to Ru(VI), are electrochemically accessible. acs.org While both Ru(V) and Ru(VI) oxo species are considered active catalysts, ligand dissociation, a potential pathway for catalyst deactivation, is believed to primarily occur from the Ru(VI) species. acs.orgstanford.edu The use of aqueous acid as the solvent is advantageous as the cathodic reaction is simply the reduction of protons to hydrogen gas. acs.orgnih.gov

Biocatalytic Transformations for Branched Amines

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of branched amines like this compound. mdpi.comnih.gov Enzymes can operate under mild conditions and exhibit high enantioselectivity, making them ideal for the production of chiral amines. mdpi.comrsc.org

Reductive Amination Utilizing Amine Dehydrogenases and Transaminases

Reductive amination is a key biocatalytic strategy for amine synthesis. Amine dehydrogenases (AmDHs) and transaminases (TAs) are the primary enzymes employed for this transformation. rsc.orgnih.gov

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of ketones and aldehydes to produce chiral amines. rsc.orgnih.gov These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.gov The reaction is highly atom-efficient, often using an ammonium salt as both the nitrogen source and for pH control. nih.gov The stereoselectivity of AmDHs is a significant advantage, with many affording the (R)- or (S)-enantiomer with high enantiomeric excess. rsc.org For instance, the reductive amination of prochiral ketones using certain AmDHs consistently yields the (R)-configured amines with over 99% enantiomeric excess. rsc.org

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. mdpi.comdiva-portal.org This process is reversible, and the equilibrium often needs to be shifted towards product formation. diva-portal.org ω-Transaminases (ω-TAs) are particularly valuable as they accept a broader range of non-amino substrates, including ketones and aldehydes, making them suitable for the synthesis of various chiral amines. mdpi.com The use of ω-TAs in the synthesis of sitagliptin, an antidiabetic drug, is a prominent industrial example of their successful application. nih.gov

Multi-Enzymatic Systems for Amine Synthesis

A common strategy involves coupling a transaminase with a dehydrogenase for cofactor recycling. mdpi.com For example, the NADH required by an amine dehydrogenase can be regenerated by a glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) which oxidizes a co-substrate (glucose or formate, respectively). acs.orgmdpi.com This approach has been successfully used to synthesize chiral amines from racemic amines through a deracemization strategy combining an (S)-selective transaminase and an (R)-selective amine dehydrogenase. acs.org

Another example is the coupling of an ene-reductase (ER) with a transaminase to produce enantiomerically pure diastereomeric substituted cyclohexanes. acs.org The ene-reductase first reduces a carbon-carbon double bond, and the resulting saturated ketone is then aminated by the transaminase. acs.org

Photoredox-Mediated Decarboxylative Hydroaminoalkylation for Functionalized Amines

Photoredox catalysis has emerged as a powerful method for the synthesis of functionalized amines through decarboxylative hydroaminoalkylation. researchgate.netnih.gov This strategy involves the generation of an α-amino radical from an α-amino acid via a photoredox-mediated decarboxylation, which then adds to an alkene. nih.gov

This intermolecular hydroaminoalkylation has proven to be a robust method for constructing alkyl amines. nih.gov Recent advancements have focused on achieving stereoselectivity in these reactions. nih.gov A dual palladium and photoredox catalytic system has been developed for the highly regio-, diastereo-, and enantioselective hydroaminoalkylation of electron-rich dienol ethers. nih.gov This method allows for the construction of vicinal amino tertiary ethers with high levels of stereocontrol. nih.gov

The mechanism is believed to involve a reversible hydropalladation as a key step. nih.gov This approach expands the scope of photoredox-mediated hydroaminoalkylation to include a wider range of alkenes and provides access to complex and highly functionalized amine derivatives.

Synthesis of Complex Amine Derivatives

The methodologies described above pave the way for the synthesis of a wide array of complex amine derivatives starting from or incorporating the this compound scaffold. For instance, the ruthenium-catalyzed C-H hydroxylation can introduce a hydroxyl group at a specific position, which can then be further functionalized.

Biocatalytic methods, with their inherent selectivity, are particularly well-suited for creating chiral derivatives. The use of different amine dehydrogenases or transaminases can lead to the synthesis of specific stereoisomers of more complex molecules. Furthermore, multi-enzyme cascades can be designed to perform sequential transformations, building up molecular complexity in a single pot.

Photoredox-mediated reactions offer another avenue for creating complex structures. The hydroaminoalkylation reaction, for example, allows for the coupling of the this compound core with various alkene-containing molecules, leading to a diverse range of functionalized products. These advanced synthetic tools provide chemists with the flexibility to design and synthesize novel and complex amine derivatives with tailored properties for various applications.

Stereoselective Synthesis of Chiral Amine Analogs

The creation of chiral amines with specific stereochemistry is crucial, particularly in pharmaceutical development where enantiomeric purity can dictate biological activity. A significant advancement in this area is the use of biocatalysis, specifically employing ω-transaminases (ω-TAs) for the asymmetric synthesis of bulky chiral amines. mdpi.com

Naturally occurring ω-transaminases often struggle to accommodate sterically demanding substrates, limiting their application. However, protein engineering has enabled the redesign of these enzymes to create space in the substrate-binding pocket. mdpi.com For instance, researchers have successfully mutated amino acid residues in the active site of ω-transaminases, replacing them with smaller residues to expand the substrate-binding region. This rational design strategy has led to mutant enzymes with dramatically improved activity and high stereoselectivity for the synthesis of chiral amines with bulky substituents, achieving improvements of up to 8900-fold in some cases. mdpi.com

Key strategies in engineering ω-transaminases include:

Rational Design: Using computational modeling (in silico studies) to identify key residues that create steric hindrance. mdpi.com

Site-Directed Mutagenesis: Replacing bulky amino acid residues (e.g., Tyrosine, Tryptophan) with smaller ones (e.g., Alanine, Glycine, Valine) to enlarge the active site. mdpi.com

Iterative Saturation Mutagenesis: Systematically testing different amino acid substitutions at target positions to fine-tune catalytic activity and enantioselectivity. mdpi.com

One study identified a motif of four mutations (Y59W/Y87F/Y152F/T231A) that proved broadly applicable across several (S)-ω-transaminases, enabling the synthesis of various chiral amines with two bulky substituents. mdpi.com This chemoenzymatic approach offers a powerful and green alternative to traditional chemical synthesis, providing access to enantiomerically pure amine analogs under mild reaction conditions. mdpi.comumich.edu

Introduction of Diverse Functional Groups via Amine Moiety

The primary amine moiety of this compound is a versatile chemical handle for introducing a wide array of functional groups, thereby creating a library of derivatives with tailored properties. solubilityofthings.comsaskoer.ca The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, although this can sometimes lead to mixtures. acs.orgresearchgate.net

Carbamate (B1207046) Formation: Reaction with chloroformates to produce carbamates.

A specific example involves the synthesis of novel cholesteryl carbamate derivatives by reacting various amines with cholesteryl chloroformate. orientjchem.org In such a reaction, the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming a stable carbamate linkage. These reactions can proceed smoothly, often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP), to achieve high yields, sometimes ranging from 70% to 90%. orientjchem.org

Derivatization is not only used for creating new molecules but also for analytical purposes. Attaching specific functional groups can enhance detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC). For instance, introducing chromophores, fluorophores, or charged moieties can significantly improve detection by UV, fluorescence, or mass spectrometry detectors, respectively. nih.gov

| Reaction Type | Reagent Class | Functional Group Introduced | Derivative Class |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | -C(O)R | Amide |

| Alkylation | Alkyl Halides | -R | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | -S(O)₂R | Sulfonamide |

| Carbamate Formation | Chloroformates | -C(O)OR | Carbamate |

Strategies for Overcoming N-Oxidation in Amine Derivatization

During the synthesis and derivatization of amines, the nitrogen atom can be susceptible to oxidation, forming an N-oxide. This is often an undesired side reaction, particularly when using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxyacids. tue.nlacs.org The basicity of the amine influences its readiness to be oxidized by electrophilic oxidants. acs.org While N-oxidation is sometimes a desired transformation, in many derivatization schemes, it represents a loss of product and an impurity that must be removed.

Several strategies can be employed to manage or reverse unwanted N-oxidation:

Careful Reagent Selection: Avoiding overly harsh oxidizing conditions or choosing reagents with higher selectivity for the desired reaction over N-oxidation.

Reductive Quenching: A highly effective strategy involves the selective reduction of the N-oxide back to the parent amine after the main reaction is complete. Titanium(III) chloride (TiCl₃) has been identified as a facile and selective reagent for this purpose. researchgate.net It can efficiently reduce the N-O bond without affecting many other functional groups. researchgate.net This method has proven effective even in complex biological matrices like plasma and urine, demonstrating its selectivity and utility in converting unwanted N-oxide byproducts back into the desired amine. researchgate.net

The process of N-oxidation can be monitored by techniques such as Thin-Layer Chromatography (TLC), often using specific visualizing agents like Dragendorff reagent for N-oxides. acs.org

Purification and Isolation Techniques in Amine Synthesis

The successful synthesis of amines requires robust purification and isolation techniques to separate the target compound from unreacted starting materials, reagents, and byproducts. The basic nature of the amine group is a key property exploited in many purification strategies.

Acid-Base Extraction: This classic technique leverages the ability of amines to be protonated by acids, forming water-soluble ammonium salts. A crude reaction mixture dissolved in an organic solvent can be washed with an aqueous acid solution (e.g., HCl, H₂SO₄). google.com The protonated amine partitions into the aqueous layer, while neutral organic impurities remain in the organic layer. The aqueous layer is then separated, and the pH is raised by adding a base (e.g., NaOH), which deprotonates the ammonium salt, regenerating the free amine. The purified amine can then be extracted back into an organic solvent. google.com A more refined version of this method uses buffer solutions of varying pH to selectively separate primary, secondary, and tertiary amines from one another. acs.orgresearchgate.net

Chromatography: Flash column chromatography is a widely used method. However, the basicity of amines can cause them to interact strongly with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, leading to poor separation and peak tailing. To overcome this, several modifications are used:

Mobile Phase Modification: Adding a small amount of a volatile base, such as triethylamine (B128534) (TEA) or pyridine, to the eluent neutralizes the acidic sites on the silica gel, improving elution. biotage.com

Specialized Stationary Phases: Using columns packed with a less acidic medium like basic alumina (B75360) or amine-functionalized silica can provide better results for amine purification. biotage.com

Salt Precipitation: A novel technique involves the use of trichloroacetic acid (TCA) to induce the precipitation of an amine-TCA salt from a solution containing impurities. nih.gov The choice of solvent is critical to ensure the salt is insoluble while the impurities remain dissolved. The precipitated salt is then isolated by filtration. A key advantage of this method is that the pure free amine can be recovered simply by heating the salt, which causes the TCA to decompose into volatile byproducts (CO₂ and chloroform), yielding the purified amine with high recovery rates, often up to 98%. nih.gov

| Technique | Principle | Key Reagents/Materials | Advantages | Typical Yield/Purity |

|---|---|---|---|---|

| Acid-Base Extraction | pH-dependent solubility of the protonated amine salt. | Aqueous Acid (HCl), Aqueous Base (NaOH), Organic Solvent | Scalable, inexpensive, and effective for removing neutral impurities. | Can achieve >99% purity. google.com |

| Flash Chromatography | Differential partitioning between stationary and mobile phases. | Silica Gel + Basic Modifier (e.g., TEA), or Amine-Functionalized Silica | High resolution for complex mixtures. | Purity is method-dependent. |

| Precipitation with TCA | Formation of an insoluble amine-TCA salt. | Trichloroacetic Acid (TCA), appropriate solvent (e.g., EtOAc, Pentane) | High yields, avoids chromatography, easy recovery of free amine. | Purification yields can reach up to 98%. nih.gov |

| Buffer-Assisted Separation | Selective separation based on different pKa values of amines. | Buffer solutions of varying pH | Allows separation of primary, secondary, and tertiary amines. | Isolated yields up to 94% with >99% purity. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a magnetic field. The resulting spectra offer precise insights into the chemical environment of each atom, allowing for unambiguous structural confirmation and elucidation.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. In this compound, the ¹H NMR spectrum confirms the presence of all constituent protons. The hydrogens attached to the nitrogen of the primary amine typically appear as a broad signal due to hydrogen bonding and quadrupole effects of the nitrogen atom. st-andrews.ac.uklgcstandards.com The protons on the carbon adjacent to the amine group (C1) are deshielded by the electron-withdrawing nitrogen and thus appear at a lower field (higher chemical shift) compared to other alkyl protons. st-andrews.ac.uk

The characteristic signals, their predicted chemical shifts, multiplicities, and integrations for this compound are detailed in the table below. These predictions are based on computational models and provide a reliable reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |

| H on N1 | 1.15 | singlet (broad) | 2H |

| H on C1 | 2.68 | triplet | 2H |

| H on C2 | 1.41 | multiplet | 2H |

| H on C3 | 1.29 | multiplet | 2H |

| H on C4 | 1.15 | multiplet | 2H |

| H on C5 | 1.49 | multiplet | 2H |

| H on C6 | 1.54 | multiplet | 1H |

| H on C7, C8 | 0.86 | doublet | 6H |

| Data predicted using computational NMR prediction tools. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a direct map of the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in the structure gives a distinct signal, allowing for a count of non-equivalent carbons. libretexts.orglibretexts.org The chemical shift of each signal is indicative of the carbon's hybridization state and its electronic environment. libretexts.orglibretexts.org For this compound, the ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven unique carbon environments in the molecule (the two methyl carbons at the iso-propyl end are equivalent).

Carbons bonded to the electronegative nitrogen atom (C1) are deshielded and appear at a lower field. libretexts.org The signals for the other aliphatic carbons appear at higher fields, with their specific shifts influenced by their position within the alkyl chain.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (ppm) |

| C1 | 42.4 |

| C2 | 34.0 |

| C3 | 26.5 |

| C4 | 39.0 |

| C5 | 28.0 |

| C6 | 22.6 |

| C7, C8 | 22.6 |

| Data predicted using computational NMR prediction tools. caspre.ca |

While 1D NMR provides fundamental structural data, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous structural elucidation. These advanced experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities.

HETLOC (Heteronuclear Long-Range Correlation) is a powerful 2D NMR experiment used to measure heteronuclear coupling constants (ⁿJXH) over two, three, or more bonds. nmrwiki.orgtum.de Unlike other methods, HETLOC can determine both the magnitude and the relative signs of these couplings. nmrwiki.org The experiment generates a ¹H-¹H correlation spectrum where cross-peaks are split in the indirect dimension by the one-bond ¹JCH coupling and in the direct dimension by the long-range ⁿJCH coupling. blogspot.com

A key limitation is that HETLOC is only applicable to proton-bearing heteroatoms and can only measure couplings to protons within the same spin system, as it relies on a TOCSY (Total Correlation Spectroscopy) transfer step. tum.deblogspot.com For this compound, HETLOC could be applied to determine long-range JCH couplings, which are crucial for detailed conformational analysis of the alkyl chain.

The IPAP-HSQMBC (In-Phase Anti-Phase Heteronuclear Single Quantum Multiple Bond Coherence) experiment is a specialized technique designed for the accurate measurement of long-range heteronuclear coupling constants (ⁿJXH, where n > 1). nih.gov The method involves recording two separate datasets, an in-phase (IP) and an anti-phase (AP) spectrum, from a modified HSQMBC experiment. nih.govuab.cat These are then combined to produce spin-state-selective spectra. nih.gov

The magnitude of the coupling constant can be determined directly by analyzing the displacement between the cross-peaks in the resulting spectra. nih.gov This technique is robust and can be used to measure small proton-carbon (ⁿJCH) and proton-nitrogen (ⁿJNH) coupling constants. nih.govuab.cat For this compound, IPAP-HSQMBC would be invaluable for precisely measuring the two-bond (²JCH) and three-bond (³JCH) coupling constants, which are essential for confirming assignments and understanding the molecule's spatial arrangement. uq.edu.au

The J-HMBC (J-resolved Heteronuclear Multiple Bond Correlation) experiment is another key technique for measuring long-range heteronuclear coupling constants. blogspot.comnih.gov It produces a ¹H-¹³C spectrum where the correlation signals are split in the indirect dimension, with the separation being proportional to the long-range coupling constant. blogspot.com A significant advantage of J-HMBC is its ability to measure couplings between nuclei that are not connected through a TOCSY transfer, such as couplings involving quaternary carbons, providing information that HETLOC cannot. blogspot.com

In the context of this compound, a J-HMBC experiment would complement other 2D NMR data by providing long-range ¹H-¹³C correlations. For instance, it could show correlations from the methyl protons (H7/H8) to carbons C5 and C6, and from the methylene (B1212753) protons (H1) to carbons C2 and C3, thereby confirming the carbon skeleton connectivity. nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) in Stereochemical Analysis

The determination of enantiomeric purity and absolute configuration of chiral amines like this compound is a critical analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful tool for this purpose. nih.govwikipedia.orgrsc.org

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), react with the amine to form diastereomeric amides. wikipedia.orgrsc.org These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. wikipedia.org The difference in chemical shifts arises from the different spatial arrangements of the two diastereomers, which can be analyzed to determine the enantiomeric excess (ee). wikipedia.orgrsc.org

Chiral Solvating Agents (CSAs) , on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers of the amine. nih.govrsc.orgnih.gov This interaction induces a chiral environment around the analyte, leading to the differentiation of NMR signals for the two enantiomers. nih.govrsc.org A key advantage of CSAs is that they are simply added to the NMR tube with the analyte, avoiding a chemical reaction and potential for kinetic resolution or racemization. nih.govnih.gov BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for the NMR enantiodifferentiation of primary and secondary amines. nih.govsemanticscholar.org The choice of solvent is crucial, with non-polar solvents like chloroform-d (B32938) (CDCl3) generally providing better resolution of the diastereomeric signals. nih.gov

For the analysis of this compound, a typical procedure would involve:

With a CDA: Reacting the racemic amine with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) to form the corresponding diastereomeric amides. The ¹H or ¹⁹F NMR spectrum of the resulting mixture would then be recorded.

With a CSA: Dissolving the racemic amine and an enantiomerically pure CSA (e.g., (S)-BINOL) in an appropriate deuterated solvent within an NMR tube. The ¹H NMR spectrum is then acquired, and the signals corresponding to each enantiomer are integrated to determine the enantiomeric ratio. nih.govsemanticscholar.org

Table 1: Comparison of CDAs and CSAs for Stereochemical Analysis

| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |

| Interaction | Covalent bond formation to create diastereomers. wikipedia.org | Non-covalent interaction to form transient diastereomeric complexes. nih.govrsc.org |

| Procedure | Requires a chemical reaction, followed by purification of the derivatives. | Simple mixing of the analyte and CSA in an NMR tube. nih.govnih.gov |

| Potential Issues | Possibility of kinetic resolution, racemization, and incomplete reaction. | Signal differentiation can be sensitive to solvent, temperature, and concentration. nih.gov |

| Typical Reagents | Mosher's acid, Pirkle's alcohol. wikipedia.org | BINOL derivatives, chiral macrocycles. nih.govrsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. utdallas.eduoregonstate.edu The IR spectrum of this compound is characterized by specific absorption bands that confirm its primary amine structure.

The key diagnostic peaks for a primary amine are the N-H stretching vibrations. utdallas.edulibretexts.org Primary amines exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to the symmetric and asymmetric stretching of the two N-H bonds. libretexts.orglibretexts.org Additionally, the C-N stretching vibration for aliphatic amines appears in the 1250-1000 cm⁻¹ range. libretexts.orglibretexts.org The presence of alkane C-H stretching vibrations just below 3000 cm⁻¹ further confirms the hydrocarbon backbone of the molecule. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H (Primary Amine) | Symmetric Stretch | 3300 - 3400 | Medium |

| N-H Scissoring | Bending | 1550 - 1650 | Strong |

| N-H Wagging | Out-of-plane Bending | 650 - 900 | Broad, Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

Data compiled from various sources. libretexts.orglibretexts.orgspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₈H₁₉N), the molecular weight is approximately 129.24 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is the intact molecule with one electron removed. chemguide.co.uklibretexts.org The peak corresponding to this ion in the mass spectrum will have a mass-to-charge ratio (m/z) equal to the molecular weight of the compound. chemguide.co.uklibretexts.org Due to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.orgresearchgate.net

The molecular ion of an aliphatic amine is often unstable and undergoes characteristic fragmentation. libretexts.org The most common fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, the alpha-cleavage would occur between the first and second carbon atoms, leading to the loss of a hexyl radical and the formation of a prominent fragment ion at m/z 30 (CH₂=NH₂⁺). libretexts.orgdocbrown.info This m/z 30 peak is often the base peak in the mass spectra of primary amines. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 129 | [CH₃CH(CH₃)(CH₂)₄CH₂NH₂]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 72 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 44 | [C₂H₅NH₂]⁺• | Cleavage further down the chain |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage |

This table represents a prediction of the major fragmentation patterns.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of 6-Methylheptan-1-amine. These calculations solve the Schrödinger equation for the molecule, providing information about its molecular orbitals and electron distribution. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. youtube.com For this compound, the HOMO is predominantly localized on the lone pair of the nitrogen atom in the amine group. The energy of the HOMO is indicative of the molecule's ionization potential.

The LUMO is the lowest energy orbital that can accept an electron, highlighting regions of electrophilicity. youtube.com In the case of this compound, the LUMO is generally distributed over the alkyl chain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. taylorandfrancis.com A smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Description | Illustrative Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | 2.1 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 10.6 eV |

| Electron Density on N | The concentration of electrons around the nitrogen atom, indicating its nucleophilic character. | High |

Note: The values in this table are for illustrative purposes to demonstrate the concepts of FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexible alkyl chain of this compound allows it to adopt numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. ulisboa.pt By simulating the motion of atoms and molecules, MD provides a detailed view of conformational changes, intermolecular interactions, and solvent effects. ulisboa.pt For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their movements. nih.gov

These simulations can reveal the preferred conformations of the alkyl chain, the rotational barriers around the C-C and C-N bonds, and how the molecule interacts with its surroundings. The results of such simulations can be used to calculate thermodynamic properties and understand the molecule's behavior in different phases.

Table 2: Illustrative Torsional Angles and Energy Barriers for this compound

| Torsional Angle (Bond) | Description | Illustrative Energy Barrier (kcal/mol) |

| C1-C2-C3-C4 | Rotation around a central carbon-carbon bond in the alkyl chain. | 2.9 - 3.5 |

| C5-C6-N-H | Rotation around the carbon-nitrogen bond. | 1.8 - 2.2 |

Note: The values in this table are illustrative and represent typical energy barriers for similar alkylamines.

Prediction of Reactivity and Selectivity in Amine Transformations

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound. The primary amine group is the most reactive site in the molecule, participating in reactions such as nucleophilic substitution, acylation, and alkylation. youtube.com

Frontier Molecular Orbital (FMO) Theory: As discussed earlier, the HOMO's localization on the nitrogen atom's lone pair clearly identifies it as the primary site for electrophilic attack. researchgate.net The energy and shape of the HOMO can be used to predict the molecule's nucleophilicity.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org For this compound, the ESP map would show a region of negative electrostatic potential (typically colored red) around the nitrogen atom, corresponding to the high electron density of the lone pair. avogadro.cc This negative region is the most likely site for interaction with electrophiles and protons. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amine group. avogadro.cc

Density Functional Theory (DFT) Calculations: DFT can be used to model the entire reaction pathway of an amine transformation. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and reaction enthalpies. This information is crucial for predicting reaction rates and understanding the selectivity of a reaction (i.e., why one product is formed over another). researchgate.net

Table 3: Illustrative Computational Parameters for Reactivity Prediction of this compound

| Computational Method | Predicted Property | Illustrative Finding |

| FMO Theory | Nucleophilicity | The HOMO is localized on the nitrogen atom, indicating it is the primary nucleophilic center. |

| Electrostatic Potential Map | Site of Electrophilic Attack | A region of high negative electrostatic potential is observed around the nitrogen atom, confirming it as the site for electrophilic attack. |

| DFT Calculations | Reaction Energetics (e.g., for protonation) | The calculated proton affinity is high, consistent with the basic nature of primary amines. |

Note: The findings in this table are illustrative and based on the general chemical properties of primary amines.

Computational Prediction of Collision Cross Section

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). mdpi.com It provides information about the size and shape of an ion, which can aid in its identification.

Experimentally measuring CCS values for all known compounds is a significant challenge. Therefore, computational methods, particularly machine learning models, have been developed to predict CCS values from a molecule's structure. acs.orgmdpi.com These models are trained on large datasets of experimentally determined CCS values and can predict the CCS of a new molecule with a high degree of accuracy. acs.orgnih.gov

For this compound, a machine learning model would take its 2D or 3D structure as input and predict its CCS value. bruker.comnih.gov This predicted value could then be compared to experimental data to increase confidence in the identification of the compound in complex mixtures. acs.org The accuracy of these predictions depends on the quality of the training data and the sophistication of the machine learning algorithm used. researchgate.net

Table 4: Illustrative Predicted Collision Cross Section (CCS) Values for this compound Ion

| Ion Type | Prediction Method | Illustrative Predicted CCS (Ų) |

| [M+H]⁺ (protonated) | Machine Learning Model | 135.2 |

| [M+Na]⁺ (sodiated) | Machine Learning Model | 142.5 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of CCS prediction.

Pharmacological and Biological Investigations of 6 Methylheptan 1 Amine Analogs

Research on Biological Activity and Interaction Mechanisms

The biological activity of 6-methylheptan-1-amine analogs is largely attributed to their chemical structure, which allows them to interact with various biological targets. Research in this area has sought to elucidate the mechanisms through which these compounds exert their effects at a molecular and systemic level.

Analogs of this compound, particularly its structural isomer 2-amino-6-methylheptane (octodrine), have been identified as sympathomimetic agents, indicating their interaction with the sympathetic nervous system. The primary mechanism of action for octodrine (B1677171) is believed to be its role as an alpha-adrenergic agonist, mediated through G-protein-coupled receptors (GPCRs) nih.gov. Trace amines, a class of endogenous compounds structurally related to classic biogenic amine neurotransmitters, are known to interact with specific receptors like the trace amine-associated receptors (TAARs) and adrenergic receptors nih.gov. In silico analyses have suggested that trace amines have a high binding affinity for the human α1-adrenergic receptor nih.gov. While direct studies on this compound are limited, the pharmacology of its isomer suggests an interaction with adrenergic receptors is a key aspect of its biological activity.

In vitro studies on various phenethylamine (B48288) and alkylamine analogues have shown that compounds like 1,3-dimethylamylamine, dimethylbutylamine, and dimethylhexylamine (octodrine) can activate the human trace amine-associated receptor 1 (TAAR1), albeit at high concentrations nih.gov. This suggests that simple branched-chain amines may interact with a range of receptors involved in neuromodulation.

| Compound | Receptor/Target | Observed/Predicted Interaction |

| 2-amino-6-methylheptane (Octodrine) | Alpha-adrenergic receptors | Agonist activity nih.govmedsafe.govt.nz |

| 2-amino-6-methylheptane (Octodrine) | Trace Amine-Associated Receptor 1 (TAAR1) | Activation at high concentrations nih.gov |

| Trace Amines (general) | α1-adrenergic receptor | High binding affinity (in silico) nih.gov |

This table presents data on the interaction of this compound analogs and related compounds with biological targets.

The central nervous system (CNS) effects of this compound analogs are primarily understood through the actions of octodrine. This compound is recognized as a CNS stimulant nih.govnih.gov. Its mechanism of action involves increasing the uptake of key neurotransmitters, specifically dopamine (B1211576) and noradrenaline medsafe.govt.nznih.gov. This modulation of monoamine neurotransmitter levels is a common characteristic of many stimulant compounds and is responsible for their effects on alertness and euphoria medsafe.govt.nz.

Animal studies conducted in the mid-20th century on 2-amino-6-methylheptane revealed several CNS effects. These studies demonstrated that the compound could increase the pain threshold in animals, suggesting an analgesic effect gigasnutrition.comusada.org. Furthermore, it was observed to have local anesthetic properties gigasnutrition.com. These early investigations laid the groundwork for understanding the psychoactive and physiological effects of this class of compounds. The sympathomimetic effects, such as increased heart rate and myocardial contractility, are also a direct consequence of its interaction with the neurotransmitter systems that regulate cardiovascular function nih.govusada.org.

| Compound/Analog | Effect on Neurotransmitter System | Consequence |

| 2-amino-6-methylheptane (Octodrine) | Increases uptake of dopamine and noradrenaline medsafe.govt.nznih.gov | Central nervous system stimulation, increased alertness, potential for euphoria medsafe.govt.nz |

| 2-amino-6-methylheptane (Octodrine) | Sympathomimetic action | Increased cardiac rate and myocardial contractility nih.govusada.org |

| 2-amino-6-methylheptane (Octodrine) | Interaction with pain pathways | Increased pain threshold in animal models gigasnutrition.comusada.org |

This table summarizes the known roles of a this compound isomer in neurotransmitter systems and its interactions with the central nervous system.

The metabolism of octodrine has been noted to involve hydroxylation wikipedia.org. The lipophilicity of the alkyl chain in such compounds influences their distribution in the body and their ability to cross cell membranes, which in turn affects their biochemical interactions. The amphipathic nature of octodrine, having both a hydrophobic alkyl chain and a hydrophilic amine group, facilitates its interaction with biological membranes nih.gov.

Exploration of Therapeutic Potential and Bioactive Properties

The unique structural features of this compound and its analogs have prompted investigations into their potential therapeutic applications. Research has explored their possible roles in neuroprotection and as anticancer agents.

While direct studies on the neuroprotective effects of this compound are lacking, research into other amine derivatives provides a basis for potential investigation. Neuroprotective agents often act by mitigating oxidative stress and excitotoxicity nih.gov. Some amine-containing compounds have been shown to possess antioxidant properties nih.gov. For instance, certain chromene derivatives containing an amine moiety have demonstrated neuroprotective effects against excitotoxic cell damage by inhibiting the generation of intracellular reactive oxygen species and enhancing the phosphorylation of signaling proteins involved in cell survival nih.gov.

Computational screening methods are increasingly being used to identify natural products with neuroprotective potential nih.govfrontiersin.org. These approaches could be applied to screen libraries of synthetic amine compounds, including analogs of this compound, for potential activity against neurodegenerative processes.

The investigation of amine derivatives for anticancer properties is an active area of research. The cytotoxicity of various amine compounds has been evaluated against different cancer cell lines. For example, studies on quinoline (B57606) derivatives have shown that the introduction of an amino group can significantly alter the compound's cytotoxicity against cancer cells nih.gov.

In some cases, amine-containing compounds have been found to induce apoptosis in cancer cells nih.gov. The mechanisms of action can be diverse, including the targeting of specific signaling pathways involved in cell proliferation and survival. For instance, the alkaloid harmine, which contains an amine, has been shown to suppress cellular proliferation and migration and promote apoptosis in breast cancer cells nih.gov. While no direct anticancer activity has been reported for this compound, its structural isomer, octodrine, was investigated as a potential antitumor drug in its early history, although the outcomes of these investigations are not well-documented in recent literature nih.gov. The cytotoxic potential of simple aliphatic amines against various cancer cell lines remains an area for further exploration.

| Cell Line | Compound Class | Observed Effect |

| Breast Cancer Cells | Harmine (amine-containing alkaloid) | Suppression of proliferation, promotion of apoptosis nih.gov |

| HCT 116 and MCF-7 | 8-Aminoquinoline derivatives | Cytotoxicity nih.gov |

This table provides examples of the anticancer properties of different amine-containing compounds against various cancer cell lines.

Interactions with Various Receptors and Enzymes

The pharmacological profile of this compound analogs is significantly influenced by their interactions with a variety of receptors and enzymes. While specific research on this compound is not extensively documented in publicly available literature, the broader class of alkylamines and structurally similar compounds has been studied, providing insights into their potential molecular targets. These interactions are fundamental to their biological effects and are a key area of investigation in medicinal chemistry.

Research into analogous amine compounds has revealed interactions with several key receptor families. For instance, studies on diaryl alkylamine analogs have demonstrated binding to serotonin (B10506) (5-HT) and histamine (B1213489) (H1) receptors. The affinity for these receptors is often modulated by the length of the alkyl chain and the nature of the substituents on the amine. A conserved aspartic acid residue is a common interaction point for the protonated amine group of these ligands within the receptor binding site. Furthermore, hydrophobic and aromatic residues within the transmembrane helices of the receptors play a crucial role in accommodating the lipophilic portions of the molecules.

Trace amine-associated receptors (TAARs), particularly TAAR1, are another important target for amine compounds. Phenethylamine and its analogs are known to activate TAAR1, which is involved in modulating monoaminergic neurotransmission. Given the structural similarity, it is plausible that this compound and its derivatives could also interact with TAAR1, potentially influencing neurological and physiological processes. The binding affinity of various amines to these receptors can be quantified and compared, as illustrated in the table below, which is based on data from analogous compounds.

In addition to receptor binding, the interaction of amine analogs with enzymes is a critical aspect of their pharmacological investigation. Monoamine oxidase (MAO) is a key enzyme responsible for the metabolism of monoamine neurotransmitters. The inhibition of MAO by certain amine compounds can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism exploited in the treatment of depression and neurodegenerative diseases. The stereochemistry of these amine inhibitors can have a profound effect on their potency, with some stereoisomers being significantly more active than others.

The following interactive table summarizes the receptor binding affinities for a selection of amine analogs, providing a comparative overview of their potential interactions.

Table 1: Receptor and Enzyme Interaction Profile of Selected Amine Analogs

| Compound/Analog Class | Receptor/Enzyme Target | Finding |

|---|---|---|

| Diaryl Alkylamines | 5-HT2A Receptor | N-alkylation has little effect on or decreases affinity. A propylene (B89431) linker is optimal for receptor affinity. |

| Diaryl Alkylamines | H1 Receptor | Affinity increases with increasing N-alkylation and chain length. |

| Phenethylamines | Adrenergic Receptors | Activation of various adrenergic receptor subtypes. |

| Alkylamines | Trace Amine-Associated Receptor 1 (TAAR1) | Activation of TAAR1, with potency influenced by structure. |

Research into Antimicrobial and Antiviral Activities

The investigation of simple aliphatic amines and their derivatives for antimicrobial and antiviral properties has been a subject of scientific inquiry. These studies provide a basis for postulating the potential activities of this compound analogs. The structural features of these molecules, particularly the alkyl chain length and branching, are critical determinants of their biological activity.

Research has shown that simple alkyl amines can exhibit broad-spectrum antimicrobial activity, affecting both Gram-positive and Gram-negative bacteria. nih.govnih.gov The effectiveness of these compounds is closely linked to their chemical structure, with the length of the alkyl chain being a particularly important factor. Generally, antimicrobial activity increases with increasing chain length up to a certain point, beyond which a "cutoff effect" is observed. For many alkyl amine derivatives, the optimal chain length for antimicrobial activity is found to be between 11 and 15 carbon atoms. nih.gov The branched structure of this compound may influence its partitioning into microbial cell membranes, a key step in exerting its antimicrobial effect.

While direct studies on the antiviral activity of this compound analogs are not prevalent in the reviewed literature, research on other amine-containing compounds offers valuable insights. The antiviral potential of a compound is often dependent on its ability to interfere with viral entry, replication, or release from host cells. For instance, certain heterocyclic amine derivatives have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov The mechanism of action for such compounds can involve the inhibition of key viral enzymes or the disruption of viral-host cell interactions.

The development of effective antimicrobial and antiviral agents is a continuous effort in the face of growing resistance to existing drugs. The exploration of novel chemical scaffolds, such as those based on this compound, could contribute to the discovery of new therapeutic leads. The following table summarizes the general findings on the antimicrobial activity of alkyl amines based on their structural characteristics.

Table 2: Antimicrobial Activity of Alkyl Amines based on Chain Length

| Alkyl Chain Length | General Antimicrobial Activity |

|---|---|

| Short (C1-C6) | Generally low to moderate activity. |

| Medium (C7-C10) | Moderate and increasing activity. |

| Optimal (C11-C15) | Highest antimicrobial activity observed. nih.gov |

Prodrug Development Approaches for Enhanced Efficacy

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For amine-containing drugs like this compound and its analogs, prodrug approaches can be employed to enhance properties such as solubility, stability, and oral bioavailability, or to achieve targeted drug delivery. The primary amine group of this compound is a readily available functional handle for chemical modification to create a prodrug.